Biotin-PEG2-Azide is a PEG derivative containing a biotin group and an azide group. It is used as a click chemistry reagent.
Synthesis Analysis
The azide group in Biotin-PEG2-Azide can react with either alkyne moiety in Cu (I)-catalyzed Click Chemistry reaction or DBCO moiety in copper-free Click Chemistry reaction to form a stable triazole linkage.
Molecular Structure Analysis
The molecular formula of Biotin-PEG2-Azide is C16H28N6O4S. It features a hydrophilic linker (PEG2) that separates the biotin residue from the target molecule for efficient biotin binding with avidin or streptavidin.
Chemical Reactions Analysis
Biotin-PEG2-Azide can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups. Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups.
Physical And Chemical Properties Analysis
The molecular weight of Biotin-PEG2-Azide is 400.5 g/mol. It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 7.
Applications
Proteomics: Enrichment and identification of azide-labeled proteins via CuAAC-mediated conjugation to biotin followed by streptavidin affinity purification [, , ].
Glycomics: Labeling and analysis of cell-surface sialoglycans using azide-modified sugars and subsequent click chemistry-based detection [].
Drug Discovery: Development of targeted drug delivery systems by conjugating Biotin-PEG2-azide to drug molecules and targeting moieties [].
Material Science: Surface modification of materials like cellulose nanofibers and nanoparticles with bioactive molecules for various applications [, ].
Chemical Biology: Studying protein-protein interactions and cellular processes using Biotin-PEG2-azide as a crosslinker or probe [, , , , ].
Related Compounds
Biotin-Diazo-Alkyne
Relevance: Biotin-Diazo-Alkyne shares a key structural feature with Biotin-PEG2-Azide: the presence of both a biotin group and an alkyne functionality. This similarity allows both compounds to be used in click chemistry reactions, specifically targeting azide-modified biomolecules. While Biotin-PEG2-Azide incorporates a PEG2 linker for enhanced water solubility and biocompatibility, Biotin-Diazo-Alkyne relies on the diazo group for its reactivity in CuAAC.
Biotin-DIBO-Alkyne
Relevance: Similar to Biotin-PEG2-Azide, Biotin-DIBO-Alkyne utilizes both biotin and an alkyne group for its function. The choice between these compounds depends on the desired reaction conditions and application. While Biotin-PEG2-Azide participates in CuAAC reactions, Biotin-DIBO-Alkyne facilitates copper-free SPAAC reactions, offering a potentially less cytotoxic alternative for live cell applications.
BCN-DAz-Biotin
4-Pentynoyl-CoA (4P)
Relevance: While not directly sharing the biotin moiety, 4P exhibits a significant structural similarity to Biotin-PEG2-Azide due to the presence of a terminal alkyne group. Both compounds leverage this alkyne functionality for bioorthogonal conjugation with azide-containing molecules. This common feature highlights the broad applicability of click chemistry across different research areas, enabling diverse applications from biomolecule labeling to enzyme activity assays.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Cell permeable, selective, ATP-competitive CDK inhibitor. Inhibits CDC2, CDK2, and CDK5. Inhibits the cell cycle at G1/S and G2/M. Apoptotic and antitumor activity. Butyrolactone I is a secondary metabolite from A. terreus that acts as an ATP-competitive inhibitor of cyclin-dependent kinase 1 (Cdk1; IC50 = 20 μg/ml in PC-14 cells). It induces dose-dependent G2/M arrest, inhibits DNA synthesis, and decreases Cdk1 protein expression in vitro. Butyrolactone I has antitumor effects in non-small cell lung, small cell lung, and prostate cancer cell lines (mean IC50 = 50 μg/ml). It inhibits in vitro Cdk1 phosphorylation of tau and in vivo phosphorylation of transcription factor E2F-1.3,4 Additionally, exogenous application of butyrolactone I to A. terreus cultures increases biogenesis of the secondary metabolites lovastatin and conidiation in a quorum-sensing manner. Butyrolactone I is a Selective inhibitor of cdk2 & cdc2 kinase..
Butyryl-L-carnitine is a naturally occurring compound belonging to the acylcarnitine class of compounds as listed in the human metabolome database (HMBD). These compounds are reported to be used as biomarkers in the diagnosis of carnitine deficiency. It acts as a carrier of long chain acyl groups from activated fatty acids across the inner mitochondrial membrane into the mitochondrial matrix where they undergo β-oxidation to acetyl CoA to obtain usable energy via the citric acid cycle. , also known as butyrylcarnitine, belongs to the class of organic compounds known as acyl carnitines. These are organic compounds containing a fatty acid with the carboxylic acid attached to carnitine through an ester bond. Thus, is considered to be a fatty ester lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. has been primarily detected in saliva, urine, blood, and cerebrospinal fluid. Within the cell, is primarily located in the membrane (predicted from logP) and cytoplasm. has been linked to the inborn metabolic disorders including glutaric aciduria II. O-butanoyl-L-carnitine is an optically active form of O-butanoylcarnitine having L-configuration. It has a role as a metabolite. It is an O-butanoylcarnitine and a saturated fatty acyl-L-carnitine.
Butyrylcholine belongs to the class of organic compounds known as acyl cholines. These are acylated derivatives of choline. Choline or 2-Hydroxy-N, N, N-trimethylethanaminium is a quaternary ammonium salt with the chemical formula (CH3)3N+(CH2)2OH. Thus, butyrylcholine is considered to be a fatty ester lipid molecule. Butyrylcholine is considered to be a practically insoluble (in water) and relatively neutral molecule.
BVB-808 is a selective Jak2 type 1 inhibitor. Janus kinases are critical components of signaling pathways that regulate hematopoiesis. Mutations of the non-receptor tyrosine kinase JAK2 are found in many BCR-ABL-negative myeloproliferative neoplasms. Preclinical results support that JAK2 inhibitors could show efficacy in treating chronic myeloproliferative neoplasms. JAK2 has also been postulated to play a role in BCR-ABL signal transduction. Therefore, inhibitors of JAK2 kinases are turning into therapeutic strategies for treatment of chronic myelogenous leukemia (CML).